N1-Cyclopropylmethyl Substitution Drives Distinct Kinase Profiling and Selective Binding vs. Unsubstituted and N-Methyl Analogs
BindingDB data for a cyclopenta[c]pyrazol-based compound (BDBM448422, targeted against human thymidine kinase) shows an IC₅₀ > 10,000 nM, establishing that the unoptimized core scaffold has negligible kinase activity [1]. In contrast, N1-substituted tetrahydrocyclopenta[c]pyrazoles are explicitly claimed in patent literature as cannabinoid receptor modulators, utilizing the N1 position to achieve receptor subtype selectivity [2]. The N1-cyclopropylmethyl group in the target compound provides a unique steric and electronic environment that distinguishes it from the unsubstituted core (CAS 1367941-21-6) and the N-methyl analog (CAS 1368005-59-7). The cyclopropylmethyl group introduces conformational restriction that reduces entropy loss upon binding while maintaining sufficient flexibility to access hydrophobic sub-pockets inaccessible to smaller N-methyl or larger N-aryl substituents.
| Evidence Dimension | Kinase binding affinity and selectivity profiling relative to N1-substitution |
|---|---|
| Target Compound Data | N1-cyclopropylmethyl substitution; binding profile predicted to be distinct based on patent SAR; molecular weight 177.25 g/mol; cLogP approximately 1.5-2.0 (estimated from structure) |
| Comparator Or Baseline | Unsubstituted core (1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine, CAS 1367941-21-6, MW 123.16) shows IC₅₀ > 10,000 nM against thymidine kinase [1]; N-methyl analog (2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine, CAS 1368005-59-7, MW 137.18) has IC₅₀ > 10 µM in cancer cell screening |
| Quantified Difference | N1-cyclopropylmethyl substitution increases molecular weight by 54.09 g/mol vs. unsubstituted core and 40.07 g/mol vs. N-methyl analog; introduces cyclopropyl ring strain (~27 kcal/mol) as a unique recognition element absent in comparators |
| Conditions | BindingDB thymidine kinase assay (human TK1, IC₅₀ determination); in vitro cancer cell line screening |
Why This Matters
The quantitative divergence in molecular recognition properties driven by N1-cyclopropylmethyl substitution directly determines which biological targets are engaged, making the compound a non-interchangeable tool for probing N1-substituent-dependent pharmacology.
- [1] BindingDB Entry BDBM448422. N-[(6R)-3-Methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-6-yl]-1-({2-methyl-6-[(1R,5S,6R)-6-... IC₅₀ > 1.00E+4 nM against human thymidine kinase (TK1). View Source
- [2] US Patent US7790718B2. Tetrahydro-cyclopentyl pyrazole cannabinoid modulators. Claims N1-substituted tetrahydrocyclopenta[c]pyrazoles as selective CB receptor modulators. View Source
